molecular formula C17H19FN6O2 B2522265 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione CAS No. 838881-24-6

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione

Cat. No.: B2522265
CAS No.: 838881-24-6
M. Wt: 358.377
InChI Key: QMFKASODCUHUQT-UHFFFAOYSA-N
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Description

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione (CAS 862979-49-5) is a high-purity chemical compound offered for non-clinical research applications. This synthetic molecule features a purine-2,6-dione core structure, a motif present in compounds with a range of investigated biological activities . It is functionally linked to a 2-fluorophenyl-substituted piperazine moiety, a chemical group often explored in medicinal chemistry for its potential to interact with various biological targets . Compounds within the broader purine-dione and piperazine chemical classes have been studied for their potential roles in a variety of research areas, including inflammation , metabolic syndromes , and disorders of the skeletal , respiratory , and dermatological systems . The specific structural combination in this compound makes it a valuable chemical tool for researchers investigating related biochemical pathways. Our product is supplied with detailed analytical data to ensure identity and quality. This product is intended for research purposes only in laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O2/c1-22-15-14(16(25)21-17(22)26)19-13(20-15)10-23-6-8-24(9-7-23)12-5-3-2-4-11(12)18/h2-5H,6-10H2,1H3,(H,19,20)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFKASODCUHUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione typically involves multiple steps:

  • Formation of the Purine Core: : The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions. For instance, starting from 2,6-dichloropurine, a series of nucleophilic substitutions can introduce the necessary functional groups.

  • Introduction of the Piperazine Moiety: : The piperazine ring is introduced via nucleophilic substitution reactions. The 2-fluorophenyl group is attached to the piperazine ring through a substitution reaction, often using a halogenated precursor like 2-fluorobenzyl chloride.

  • Coupling Reactions: : The final step involves coupling the substituted piperazine with the purine core. This can be achieved through a variety of coupling reactions, such as reductive amination or using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, which can be catalyzed by oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : Reduction reactions can occur at the purine core, especially if there are reducible functional groups present. Common reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while substitution reactions on the fluorophenyl group can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione has several scientific research applications:

  • Medicinal Chemistry: : It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.

  • Biological Research: : The compound is used in studies investigating the role of purine derivatives in cellular signaling and metabolism.

  • Pharmacology: : It serves as a lead compound in the development of new drugs targeting specific receptors or enzymes.

  • Industrial Applications: : Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes involved in purine metabolism. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Structural Analogues of the Purine Core

Substituents on the Piperazine Ring

The piperazine moiety is a critical pharmacophore. Key variations include:

Compound Name Piperazine Substituent Purine Substituents Molecular Weight Key Properties/Activity
Target Compound 4-(2-fluorophenyl) 3-methyl, 7H ~357.36 (calc.) Hypothesized PDE inhibition
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione () 4-(4-fluorophenyl) 3-methyl, 7-(3-phenylpropyl) 476.56 Increased lipophilicity due to 7-position substitution; may enhance CNS penetration
8-[[4-(2-furoyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione () 4-(2-furoyl) 1,3-dimethyl, 7-(3-methylbutyl) 434.47 Polar furoyl group may improve solubility but reduce metabolic stability
8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione () 4-(2-hydroxyethyl) 3-methyl, 7-(2-phenoxyethyl) 402.40 Hydroxyethyl enhances hydrophilicity; phenoxyethyl may increase plasma protein binding

Key Observations :

  • Fluorophenyl Position: The 2-fluorophenyl group in the target compound may offer distinct electronic effects compared to the 4-fluorophenyl isomer ().
  • Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., 3,4-dichlorophenyl in ) exhibit enhanced PDE3 inhibitory activity, suggesting the target’s 2-fluoro group could similarly improve potency .
Substituents on the Purine Core
Compound Name Position 1 Position 3 Position 7 Activity Notes
Target Compound H Methyl H Likely retains adenosine receptor selectivity due to unmodified N1
1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]purine-2,6-dione derivatives () Methyl Methyl Acetyl-piperazine PDE3 inhibitors with vasodilatory activity; dichloro-substituted analogues (e.g., compound 8) show highest potency
8-{4-[(4-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione () H Methyl 4-methylbenzyl Dual benzyl groups increase lipophilicity; may limit blood-brain barrier penetration

Key Observations :

  • Position 7 Substitution : The absence of a substituent at position 7 in the target compound contrasts with acetyl-piperazine () or benzyl groups (), which modulate solubility and target engagement.
  • N1 Methylation: 1,3-dimethyl derivatives () are associated with reduced adenosine receptor affinity but improved PDE selectivity .

Pharmacological and Physicochemical Comparisons

PDE Inhibition and Vasodilatory Activity
  • highlights that electron-withdrawing groups (e.g., Cl, F) on aromatic substituents enhance PDE3 inhibition, as seen in compound 8 (3,4-dichlorophenyl derivative) . The target’s 2-fluorophenyl group aligns with this trend.
  • Hydrophilic groups (e.g., hydroxyethyl in ) improve aqueous solubility but may reduce membrane permeability, whereas lipophilic groups (e.g., 3-phenylpropyl in ) favor CNS activity .
Metabolic Stability

Biological Activity

The compound 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione is a purine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN7O3C_{19}H_{22}FN_7O_3. Its structure features a purine base modified with a piperazine moiety, which is known to influence its interaction with various biological targets.

Research indicates that this compound may interact with multiple biological pathways:

  • Serotonin Receptors : The piperazine component is known to enhance binding affinity to serotonin receptors, which could mediate anxiolytic and antidepressant effects.
  • Dopamine Receptors : The fluorophenyl group may enhance selectivity towards dopamine receptor subtypes, potentially impacting conditions like schizophrenia or Parkinson's disease.
  • Poly(ADP-ribose) Polymerase (PARP) Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit PARP activity, which is crucial in DNA repair mechanisms and cancer cell proliferation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect IC50/EC50 Values Reference
MAO-B InhibitionPotent inhibitor0.013 µM
PARP InhibitionPrevents proliferation in cancer cellsEC50 = 0.3 nM (MX-1)
Cytotoxicity in L929 cellsMinimal cytotoxicityIC50 > 120 µM

Case Studies

  • Antitumor Activity : In a study involving BRCA1 mutant breast cancer models, the compound demonstrated significant antitumor efficacy when administered orally, either alone or in combination with standard chemotherapeutics like cisplatin and temozolomide. This suggests potential utility in targeted cancer therapies.
  • Behavioral Studies : Animal models treated with this compound exhibited reduced anxiety-like behaviors in elevated plus maze tests, indicating its potential as an anxiolytic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound has shown favorable absorption and distribution characteristics. Studies indicate good oral bioavailability and a half-life conducive to sustained therapeutic action.

Q & A

Q. What are the established synthetic routes for 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core followed by introduction of the 4-(2-fluorophenyl)piperazine moiety via nucleophilic substitution or coupling reactions. Key steps include:

  • Purine core modification : Methylation at the 3-position and introduction of a reactive methylene group at the 8-position .
  • Piperazine coupling : Reaction with 4-(2-fluorophenyl)piperazine under basic conditions (e.g., NaH in DMF) at 60–80°C for 12–24 hours .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while inert atmospheres prevent oxidation .
    Critical parameters include temperature control (±2°C), stoichiometric ratios (1:1.2 purine:piperazine), and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., 2-fluorophenyl protons at δ 7.1–7.4 ppm; piperazine methylene at δ 3.2–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 476.5 (calculated for C24_{24}H33_{33}FN6_6O2_2) .
  • HPLC : Purity >95% is achieved using a C18 column with a methanol/water mobile phase (UV detection at 254 nm) .

Q. What preliminary biological targets have been hypothesized for this compound based on structural analogs?

The 4-(2-fluorophenyl)piperazine moiety suggests potential interaction with dopamine (D2/D3) and serotonin (5-HT1A_{1A}/5-HT2A_{2A}) receptors , common targets for piperazine-containing psychotropic agents . The purine core may contribute to adenosine receptor modulation or phosphodiesterase inhibition , though specific target affinity requires experimental validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar purine-piperazine hybrids?

Discrepancies often arise from substituent effects and assay variability . For example:

CompoundSubstituentReported Activity
Analog A4-ChlorophenylNeuropharmacological (5-HT2A_{2A} antagonist)
Analog B4-MethoxyphenylAntidepressant (D2 partial agonist)
Target Compound2-FluorophenylHypothesized dual 5-HT1A_{1A}/D3 affinity
Methodological recommendations :
  • Conduct competitive radioligand binding assays across a receptor panel to quantify selectivity .
  • Use molecular docking (e.g., AutoDock Vina) to compare binding poses with crystallized receptor structures .
  • Validate functional activity via cAMP accumulation or calcium flux assays .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

  • Structural tweaks : Replace labile groups (e.g., methylene linker → ethylene spacer) to reduce CYP450-mediated oxidation .
  • Prodrug design : Introduce ester moieties at the purine N-7 position to enhance oral bioavailability .
  • In vitro assays : Use hepatocyte microsomes (human/rat) to identify metabolic hotspots via LC-MS metabolite profiling .

Q. How can computational modeling guide the optimization of this compound’s selectivity for neurological targets?

  • Pharmacophore modeling : Identify essential features (e.g., fluorophenyl hydrophobicity, piperazine basicity) using Schrödinger Phase .
  • MD simulations : Assess receptor-ligand complex stability over 100 ns trajectories (AMBER force field) .
  • Free energy calculations (MM/PBSA) : Compare binding affinities for D3 vs. 5-HT1A_{1A} to prioritize synthetic efforts .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq of treated neuronal cells to identify differentially expressed genes (e.g., DRD3, HTR1A) .
  • CRISPR-Cas9 knockouts : Validate target relevance by silencing candidate receptors in cell-based assays .
  • In vivo microdialysis : Measure neurotransmitter levels (dopamine, serotonin) in rodent brains post-administration .

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